molecular formula C20H29N3O3S B2500439 N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034477-42-2

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2500439
M. Wt: 391.53
InChI Key: MLCMFEJRQHVEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a chemical entity that appears to be designed for biological activity, given its structural features that suggest potential interactions with biological targets. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their interactions with biological receptors, such as dopamine receptors , and methodologies for synthesizing oxalamide derivatives .

Synthesis Analysis

The synthesis of related oxalamide compounds, as described in the second paper, involves a novel one-pot synthetic approach that utilizes a classical Meinwald rearrangement and a new rearrangement sequence . This method is particularly useful for generating oxalamide derivatives, which are structurally similar to the compound . Although the exact synthesis of N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is not detailed, the principles of the described synthetic approach could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple rings and functional groups that could interact with biological targets. The presence of a piperidine ring, as seen in the first paper's discussion of dopamine receptor ligands, suggests that the compound could have central nervous system activity, possibly interacting with dopamine receptors . The methoxybenzyl and tetrahydrothiophen groups could contribute to the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The compound's potential to undergo chemical reactions would be influenced by its functional groups. The oxalamide moiety, as discussed in the second paper, is a key structural feature that can be synthesized through rearrangement reactions . The presence of a piperidine ring and a methoxybenzyl group could also affect the compound's reactivity, possibly through electrophilic aromatic substitution or nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide are not explicitly provided, we can infer that the compound may exhibit properties typical of similar structures. For instance, the presence of a methoxy group could influence the compound's solubility in organic solvents, and the piperidine ring could affect its basicity . The oxalamide group could contribute to the compound's melting point and stability .

Scientific Research Applications

Chemical Synthesis and Functionalization

The compound N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, due to its complex structure, likely has relevance in the synthesis and functionalization of heterocyclic compounds. For example, the alkylation of 5-substituted tetrazoles with Mannich bases, similar in structure to the target compound, results in mixtures of N(1) and N(2) isomers, indicating a method for the selective synthesis of complex heterocyclic systems (Kitaeva et al., 1984). Additionally, oxidative removal methods, as demonstrated with N-(4-methoxybenzyl) groups on piperazinediones, could be relevant for derivatives of the target compound to facilitate further chemical transformations (Yamaura et al., 1985).

Electrophilic Substitution and Polymer Functionalization

The synthesis of aminoxyl-functionalized polythiophenes through chemical and electrochemical methods indicates a potential application in electronic conductivity and paramagnetic materials, where derivatives of the target compound could serve as intermediates or functional groups (Iragi et al., 1995). The creation of high-affinity, selective ligands for central nervous system receptors through the modification of piperidine derivatives demonstrates the importance of such compounds in developing pharmacologically active agents (Tacke et al., 2003).

Corrosion Inhibition and Material Protection

Research on piperidine derivatives for the corrosion inhibition of iron highlights the significance of such compounds in material science, suggesting potential protective applications of the target compound or its derivatives in preventing corrosion in metals (Kaya et al., 2016).

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-26-18-5-3-2-4-16(18)13-22-20(25)19(24)21-12-15-6-9-23(10-7-15)17-8-11-27-14-17/h2-5,15,17H,6-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMFEJRQHVEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.